4-Hydroxyphenylsulfonylacetone
Description
4-Hydroxyphenylsulfonylacetone is a synthetic organic compound characterized by a phenyl ring substituted with a hydroxyl group at the para position, a sulfonyl (-SO₂-) moiety, and a propan-2-one (acetone) group. The sulfonyl group likely enhances polarity and binding affinity compared to non-sulfonylated analogs, making it relevant in pharmaceutical and chemical research.
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)sulfonylpropan-2-one |
InChI |
InChI=1S/C9H10O4S/c1-7(10)6-14(12,13)9-4-2-8(11)3-5-9/h2-5,11H,6H2,1H3 |
InChI Key |
MZVCSEUFNRJWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Hydroxyphenylsulfonylacetone (inferred structure) with key analogs from the evidence:
Key Differences and Implications
Functional Groups and Reactivity: The sulfonyl group in this compound and 4-(Methylsulfonyl)phenylacetic Acid increases molecular weight and polarity compared to non-sulfonylated analogs like 4-Hydroxyphenylacetone. The ketone group in 4-Hydroxyphenylacetone makes it prone to nucleophilic additions, whereas the sulfonyl group in this compound may confer stability against enzymatic degradation .
Bioactivity and Metabolism: 4-Hydroxyphenylacetic Acid is a microbial metabolite of flavanones, with demonstrated roles in antioxidant pathways . In contrast, sulfonyl-containing compounds like 4-(Methylsulfonyl)phenylacetic Acid are associated with anti-inflammatory drugs (e.g., Etoricoxib), suggesting sulfonyl groups enhance therapeutic targeting .
Pharmaceutical Relevance: Sulfonyl derivatives are common in API impurities (e.g., 4-(Methylsulfonyl)phenylacetic Acid in Etoricoxib) due to their metabolic persistence . 4-Hydroxyphenylacetic Acid, however, is noted as an impurity in thyroid medications, highlighting differences in metabolic pathways .
Sulfonyl ketones like this compound may share similar handling requirements, though direct data are lacking.
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